molecular formula C15H17N5O B5636999 N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide

N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide

Cat. No. B5636999
M. Wt: 283.33 g/mol
InChI Key: LDUSMZINHQWUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide and its derivatives involves various chemical processes and conditions. A notable method described involves the synthesis of 2-substituted N-(4-phenyl-1 piperazinyl)propyl(butyl)- and hydroxyalkyl derivatives, showcasing the versatility in manipulating the chemical structure to achieve different derivatives with specific properties (Śladowska et al., 1996).

Molecular Structure Analysis

The molecular structure of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives has been characterized through various analytical techniques. For instance, the structural elucidation of bis(pyrimidines) derivatives linked through a piperazine unit highlights the compound's complex architecture and potential for diverse interactions and functionalities (Mekky et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives are diverse. The compound has been involved in reactions leading to the formation of various biologically active derivatives. For example, its analogs have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).

Physical Properties Analysis

The physical properties of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives have been studied to understand better their solubility, stability, and crystalline structure. For instance, the crystal structure analysis of related compounds provides insights into their solid-state characteristics and potential for drug formulation (Al-Omary et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and catalytic activities of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives, have been explored in various studies. These compounds have been used as catalysts in enantioselective reactions, highlighting their potential in synthetic organic chemistry and the development of new pharmaceuticals (Wang et al., 2006).

properties

IUPAC Name

N-phenyl-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(18-13-5-2-1-3-6-13)20-11-9-19(10-12-20)14-16-7-4-8-17-14/h1-8H,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUSMZINHQWUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.